molecular formula C10H11N3OS B033166 Methabenzthiazuron CAS No. 18691-97-9

Methabenzthiazuron

Cat. No. B033166
CAS RN: 18691-97-9
M. Wt: 221.28 g/mol
InChI Key: RRVIAQKBTUQODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific details on the synthesis of methabenzthiazuron are not directly covered in the provided papers, its chemical structure and the nature of its synthesis likely involve the combination of benzothiazole and urea derivatives. The synthesis methods aim to optimize yield and purity, considering its application as a herbicide.

Molecular Structure Analysis

The molecular structure of methabenzthiazuron plays a crucial role in its herbicidal activity. As a urea derivative, its molecular framework includes a benzothiazole ring which is essential for its mode of action as a photosynthesis inhibitor. This structural feature allows it to interfere with the electron transport chain in photosynthesis, leading to the inhibition of weed growth.

Chemical Reactions and Properties

Methabenzthiazuron undergoes various chemical reactions under environmental conditions, including photodegradation and microbial transformation. Studies have shown that it can be degraded photochemically in the presence of photocatalysts like decatungstate anion in water, leading to the formation of products such as nitrate, sulphate, and ammonium (Allaoui, Malouki, & Wong-Wah-Chung, 2011). Additionally, methabenzthiazuron can be transformed by microorganisms and solar light into less toxic metabolites, demonstrating the compound's susceptibility to biotic and abiotic degradation pathways (Malouki, Giry, Besse, Combourieu, Sancelme, Bonnemoy, Richard, & Delort, 2003).

Scientific Research Applications

  • Agricultural Applications : Methabenzthiazuron has been shown to increase nodulation, nitrogenase activity, vegetative growth, leaf nitrogen content, fruits, and seed production in Vicia faba (Vidal et al., 1992). It acts as a preemergence herbicide inhibiting photosynthetic electron transport, affecting physiological parameters like leaf senescence, greening, and carbohydrate content in wheat crops (Vidal, Miranda, Rodríguez, & Simón, 1990). Additionally, it increases chlorophyll and xanthophyll contents in Hordeum vulgare seedlings, similar to metabolic alterations found in shade-adapted leaves (Kleudgen, 1978).

  • Weed Control : It effectively controls Phalaris minor and Avena ludoviciana in wheat without phytotoxic effects on the crop (Gill & Brar, 1977). In peas, its pre-emergence application provided efficient weed control, but its post-emergence application was inferior (Sandhu, Kolar, & Brar, 1980).

  • Environmental Impact : Methabenzthiazuron temporarily inhibits primary production in aquatic environments at concentrations above standard laboratory test thresholds (Wellmann, Ratte, & Heimbach, 1998). Its metabolites bind to specific entities in humic acid, demonstrating the complexity of its interactions in environmental systems (Koglin, Meier, & Vereecken, 2006).

  • Analytical Techniques : The chemical can be determined in agricultural products by HPLC with a UV detector, showing a high recovery range and low detection limit (Kobayashi et al., 1997). It undergoes chemical transformation in the solid state, forming a binary eutectic system with water vapor (Ksia̧ążczak & Ksia̧ążczak, 1995).

  • Biodegradation : Methabenzthiazuron can be oxidized into a less toxic metabolite by Aspergillus niger (Malouki et al., 2003). The photodegradation of methabenzthiazuron is highly non-specific and accelerated in the presence of nitrate or nitrite ions (Malouki, Lavédrine, & Richard, 2005).

Safety And Hazards

Methabenzthiazuron is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . It is harmful if swallowed and causes serious eye irritation . It is also highly flammable .

Future Directions

The (Thio)urea Benzothiazole derivatives, including Methabenzthiazuron, have demonstrated a great variety of biological activities . Scientists dedicated to medicinal chemistry and the pharmaceutical industry will find useful information for the design and synthesis of this interesting group of compounds with the aim of repurposing these compounds .

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-1,3-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-11-9(14)13(2)10-12-7-5-3-4-6-8(7)15-10/h3-6H,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVIAQKBTUQODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0037570
Record name Methabenzthiazuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methabenzthiazuron

CAS RN

18691-97-9
Record name Methabenzthiazuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18691-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methabenzthiazuron [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018691979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methabenzthiazuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methabenzthiazuron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHABENZTHIAZURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82NPF43P0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methabenzthiazuron
Reactant of Route 2
Reactant of Route 2
Methabenzthiazuron
Reactant of Route 3
Reactant of Route 3
Methabenzthiazuron
Reactant of Route 4
Reactant of Route 4
Methabenzthiazuron
Reactant of Route 5
Methabenzthiazuron
Reactant of Route 6
Methabenzthiazuron

Citations

For This Compound
3,090
Citations
C Fedtke - Pesticide Science, 1973 - Wiley Online Library
… Secondary effects following methabenzthiazuron treatment … capacity in methabenzthiazuron treated wheat plants. … wheat plants after treatment with methabenzthiazuron are similar to a …
Number of citations: 46 onlinelibrary.wiley.com
MA Malouki, G Giry, P Besse… - … and Chemistry: An …, 2003 - Wiley Online Library
We investigated the transformation of methabenzthiazuron in water by microorganisms and solar light. This compound was very slowly phototransformed when irradiated at λ > 290 nm, …
Number of citations: 32 setac.onlinelibrary.wiley.com
F Lagarde, T Puetz, J Dressel… - Journal of agricultural and …, 2006 - ACS Publications
An analytical method has been developed for the quantification of two herbicides (ethidimuron and methabenzthiazuron) and their two main soil derivatives. This method involves …
Number of citations: 11 pubs.acs.org
HH Cheng, F Fuehr, HJ Jarczyk… - Journal of Agricultural …, 1978 - ACS Publications
RESULTS AND DISCUSSION Preliminary Studies. Thepurpose of the preliminary studies was to assess the need for a detailed examination of the degradation of MET in the soil. …
Number of citations: 28 pubs.acs.org
P Wellmann, HT Ratte, F Heimbach - Aquatic Ecology, 1998 - Springer
The primary and secondary effects of methabenzthiazuron on plankton were studied in outdoor microcosms (6 m3) for five months. Macrophytes, phytoplankton, zooplankton and the …
Number of citations: 11 link.springer.com
AM Blair, DSH Drennan, K Holly - Weed Research, 1976 - Wiley Online Library
In field experiments methabenzthiazuron at 1.1 kg ai/ha applied pre‐emergence gave good control of Poa trivialis L. in perennial ryegrass S23 which was undersown in spring barley (…
Number of citations: 1 onlinelibrary.wiley.com
SK And, B Hock, R Stöcker - Analytical letters, 1991 - Taylor & Francis
… for the determination of the urea herbicide methabenzthiazuron. The assay is carried out … with a methabenzthiazuron-BSA conjugate containing five methabenzthiazuron residues per …
Number of citations: 24 www.tandfonline.com
P Wallnoefer, G Tillmanns, R Thomas, C Wünsche… - Chemosphere, 1976 - Elsevier
… [boer den mikrobiellen Abbau des Herbizids Methabenzthiazuron im Boden ist bis jetzt noch … Die Isolierung der mikrobiellen Abbauprodukte yon Methabenzthiazuron erfolgte nach den …
Number of citations: 17 www.sciencedirect.com
N Mezioud, N Bouziane, MA Malouki, A Zertal… - … of Photochemistry and …, 2014 - Elsevier
The degradation of the herbicide MBTU [N-(2-benzothiazolyl)-N,N′-dimethylurea] in water was studied under various conditions. TiO 2 photocatalysis using UV lamp more effectively …
Number of citations: 12 www.sciencedirect.com
HH Cheng, F Fuehr - Journal of Agricultural and Food Chemistry, 1976 - ACS Publications
RESULTS AND DISCUSSION Typical chromatograms of extracts of various com-modities fortified withEBI are shown in Figure 1. The lower limit of detection with a 2: 1 …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.